

2-Chloro-6-methylpyridin-3-ol molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of **2-Chloro-6-methylpyridin-3-ol**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6-methylpyridin-3-ol** (CAS No: 35680-24-1), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, including its tautomeric nature, and presents a detailed, field-proven synthetic protocol. Furthermore, it outlines standard methods for spectroscopic characterization and discusses its primary application as a crucial intermediate in the synthesis of advanced therapeutic agents, notably as a precursor for activin-like kinase 5 (ALK5) inhibitors. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds highly valued in the pharmaceutical industry for their presence in numerous approved drugs.^[1] ^[2] The core structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

The substitution pattern—a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl group at position 6—imparts specific electronic and steric properties that are crucial for its reactivity and utility as a synthetic intermediate. The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions, while the hydroxyl group can be alkylated or used as a directing group.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A critical structural feature of pyridin-3-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-3(2H)-one form. Tautomerism, the interconversion of constitutional isomers, can significantly influence a molecule's chemical reactivity and biological interactions.

[3]

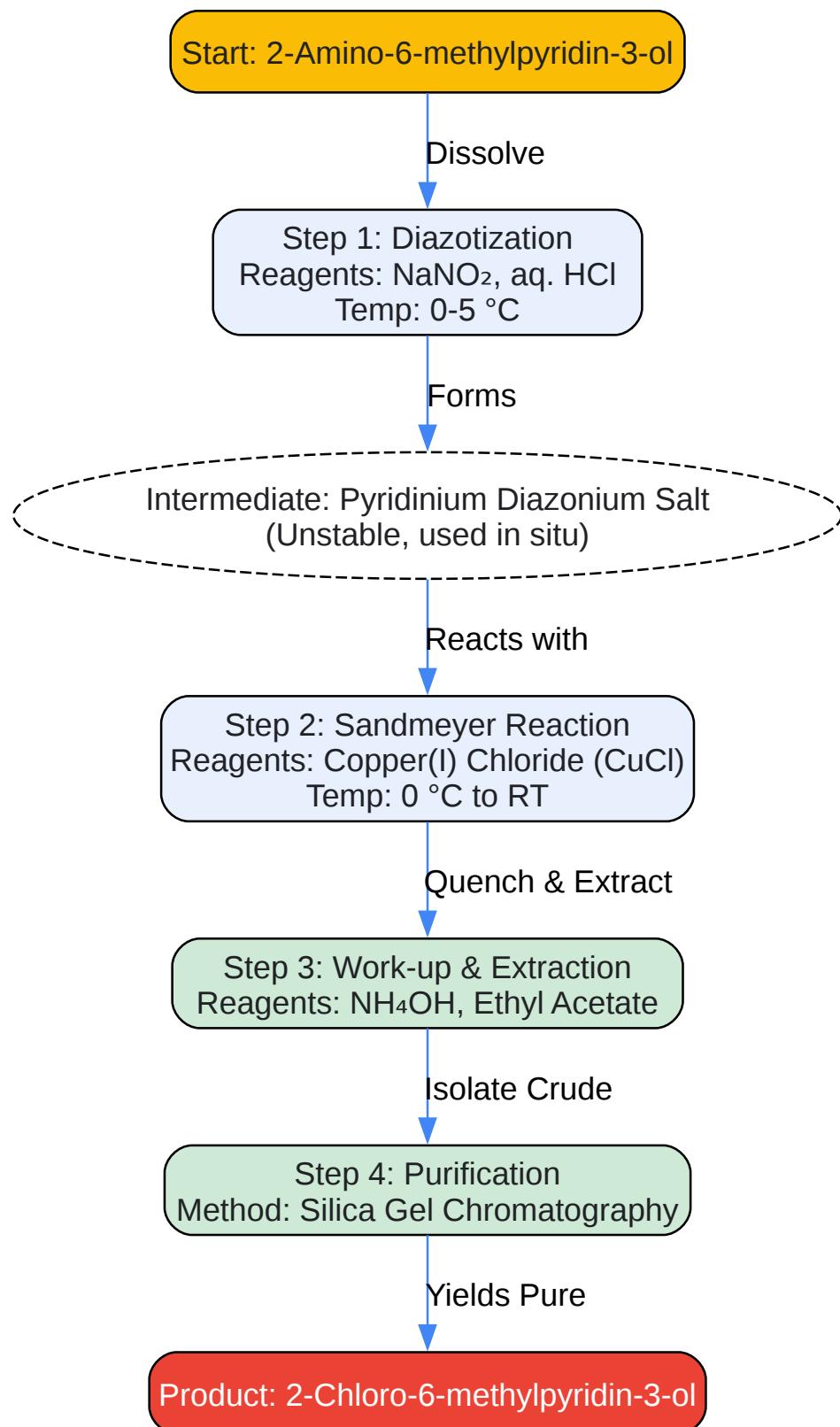
For **2-chloro-6-methylpyridin-3-ol**, the equilibrium is between the aromatic alcohol (the pyridinol form) and the non-aromatic ketone (the pyridinone form).

Caption: Tautomeric equilibrium of **2-chloro-6-methylpyridin-3-ol**.

It is well-established that for 3-hydroxypyridines, the equilibrium overwhelmingly favors the aromatic pyridinol tautomer. The stability gained from maintaining the aromaticity of the pyridine ring far outweighs the strength of the carbon-oxygen double bond in the pyridinone form.[4][5] This is a key consideration for reaction planning, as the molecule will predominantly react as an aromatic alcohol.

Physicochemical Data

The key identifying and physical properties of **2-Chloro-6-methylpyridin-3-ol** are summarized below for quick reference.


Property	Value	Source(s)
IUPAC Name	2-chloro-6-methylpyridin-3-ol	[6]
Synonyms	2-Chloro-3-hydroxy-6-picoline	[7]
CAS Number	35680-24-1	[7] [8]
Molecular Formula	C ₆ H ₆ CINO	[6] [7]
Molecular Weight	143.57 g/mol	[6] [7]
Appearance	Yellow to brown solid	ChemicalBook
Storage Temp.	Under inert gas (Nitrogen or Argon) at 2-8°C	ChemicalBook
Monoisotopic Mass	143.0138 Da	[6]
XlogP (Predicted)	1.9	[6]

Synthesis and Purification Protocol

The synthesis of **2-chloro-6-methylpyridin-3-ol** can be efficiently achieved from its corresponding amine precursor, 2-amino-6-methylpyridin-3-ol, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable and scalable method for introducing a chloro substituent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the transformation from the amino precursor to the final chlorinated product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-6-methylpyridin-3-ol**.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the diazotization of aminopyridines followed by Sandmeyer chlorination.[9][10]

Materials:

- 2-Amino-6-methylpyridin-3-ol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Copper(I) Chloride (CuCl)
- Concentrated Ammonium Hydroxide (NH_4OH)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (for chromatography)

Procedure:

- **Diazonium Salt Formation:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-methylpyridin-3-ol (1.0 eq) in concentrated hydrochloric acid (approx. 3 M).
 - Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.
 - Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.

- Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution or suspension of Copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed. Mechanism: The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chloride ion.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Work-up and Extraction:
 - Cool the reaction mixture in an ice bath and carefully basify to a pH of ~8-9 by the slow addition of concentrated ammonium hydroxide. This neutralizes the excess acid and precipitates copper salts.
 - Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification:
 - Concentrate the filtered organic solution under reduced pressure to yield the crude product.
 - Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **2-chloro-6-methylpyridin-3-ol**.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While a published spectrum for this specific molecule is not readily available, its expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[\[11\]](#)[\[12\]](#)

¹H NMR (Proton NMR):

- Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm). These will appear as two doublets, corresponding to the protons at C4 and C5 of the pyridine ring, with a typical ortho coupling constant ($J \approx 8$ Hz).
- Methyl Protons: A singlet integrating to three protons will appear in the upfield region (δ 2.2-2.6 ppm), corresponding to the -CH₃ group at C6.
- Hydroxyl Proton: A broad singlet will be present (variable chemical shift, δ 5.0-10.0 ppm depending on solvent and concentration), corresponding to the -OH proton. This peak will disappear upon D₂O exchange, a key validation step.

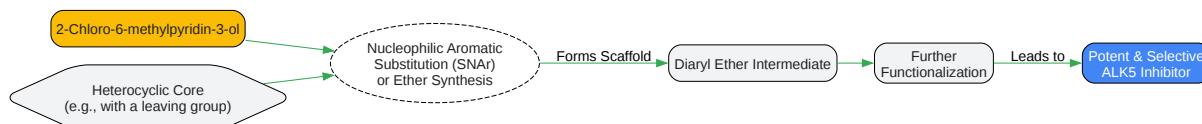
¹³C NMR (Carbon NMR):

- Six distinct signals are expected, one for each carbon atom.
- Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) will be significantly shifted due to the electronegativity of the substituents.
- Methyl Carbon: One signal will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

- The mass spectrum will show a distinct molecular ion peak (M⁺).
- A crucial feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak (a 3:1 ratio). Rationale: This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom, due to the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[\[13\]](#)

- Predicted m/z for adducts include $[M+H]^+$ at 144.02108 and $[M+Na]^+$ at 166.00302.[6]


Applications in Drug Discovery

The unique arrangement of functional groups makes **2-chloro-6-methylpyridin-3-ol** a valuable starting material for building more complex molecules, particularly in the field of kinase inhibitors.

Precursor for ALK5 Inhibitors

The primary documented application of this compound is as a reagent in the preparation of inhibitors for activin-like kinase 5 (ALK5), also known as TGF- β type I receptor.[8] The TGF- β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of diseases like cancer and fibrosis.[14][15] Therefore, ALK5 is a high-priority target for therapeutic intervention.

In the synthesis of ALK5 inhibitors, the hydroxyl group of **2-chloro-6-methylpyridin-3-ol** is typically used to form an ether linkage with another aromatic or heterocyclic system (a Williamson ether synthesis). This reaction forms a diaryl ether scaffold, which is a common motif in many kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Role as a building block in ALK5 inhibitor synthesis.

The 2-chloro and 6-methyl groups also play crucial roles. They provide steric and electronic handles that can be fine-tuned to optimize the final compound's potency, selectivity, and pharmacokinetic properties. Numerous research programs have developed potent ALK5 inhibitors based on scaffolds derived from substituted pyridines.[16][17]

Safety and Handling

As with all laboratory chemicals, **2-chloro-6-methylpyridin-3-ol** should be handled with appropriate care. Based on safety data for structurally related chloromethylpyridines, the following precautions are advised.[12]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8 °C.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-methylpyridin-3-ol is a strategically important heterocyclic compound whose value lies in its versatile and well-defined reactivity. Its structure, dominated by the aromatic pyridinol tautomer, provides three distinct functional handles for synthetic elaboration. The established protocols for its synthesis and the clear predictive power of modern spectroscopy make it a reliable tool for medicinal chemists. Its demonstrated utility as a core fragment in the development of ALK5 inhibitors underscores its significance in the ongoing search for novel therapeutics to treat complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - 2-chloro-6-methylpyridin-3-ol (C₆H₆CINO) [pubchemlite.lcsb.uni.lu]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-chloro-6-methylpyridin-3-ol | 35680-24-1 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. data.epo.org [data.epo.org]
- 11. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]
- 12. 2-クロロ-6-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- To cite this document: BenchChem. [2-Chloro-6-methylpyridin-3-ol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031160#2-chloro-6-methylpyridin-3-ol-molecular-structure\]](https://www.benchchem.com/product/b031160#2-chloro-6-methylpyridin-3-ol-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com